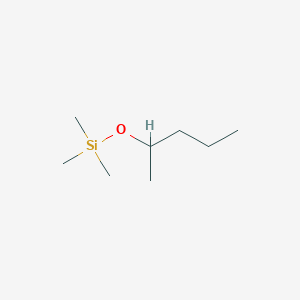
Trimethyl(1-methylbutoxy)silane
説明
Trimethyl(1-methylbutoxy)silane (CAS 1825-67-8) is an organosilicon compound with the molecular formula C₈H₂₀OSi and a molecular weight of 160.09 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a branched alkoxy chain (1-methylbutoxy). This compound is part of the broader class of alkoxysilanes, which are widely used in organic synthesis, surface modification, and as precursors for silicones. The 1-methylbutoxy substituent imparts moderate hydrophobicity and volatility, making it suitable for applications requiring controlled reactivity and solubility in non-polar solvents .
特性
CAS番号 |
1825-67-8 |
|---|---|
分子式 |
C8H20OSi |
分子量 |
160.33 g/mol |
IUPAC名 |
trimethyl(pentan-2-yloxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
GRSPKXMQYAOQBM-UHFFFAOYSA-N |
SMILES |
CCCC(C)O[Si](C)(C)C |
正規SMILES |
CCCC(C)O[Si](C)(C)C |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between Trimethyl(1-methylbutoxy)silane and analogous silane derivatives.
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | logP | Applications |
|---|---|---|---|---|---|---|
| This compound | 1825-67-8 | C₈H₂₀OSi | 160.09 | Branched alkoxy chain | N/A | Organic synthesis, surface modification |
| Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane | 78721-87-6 | C₁₇H₂₈O₂Si | 308.49 | Aromatic phenoxy group, bulky alkyl substituent | 5.614 | Derivatizing agent, industrial intermediates |
| (Trifluoromethyl)trimethylsilane | 81290-20-2 | C₄H₉F₃Si | 142.20 | Electron-withdrawing trifluoromethyl group | N/A | Fluorinated coatings, organofluorine chemistry |
| Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Boron-containing dioxaborolane, ethynyl linkage | N/A | Cross-coupling reactions (e.g., Suzuki-Miyaura) |
| Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane | N/A | C₁₄H₂₈O₂Si | 272.45 | Enol ether functionality, tri-n-butyl substituent | N/A | Polymerization initiator, reactive intermediates |
| (1-Ethyloctyl)oxysilane | 61180-95-8 | C₁₃H₃₀OSi | 230.46 | Long alkyl chain (C₁₀) | N/A | Surfactants, lubricant additives |
Key Comparative Insights
Structural Diversity and Reactivity this compound lacks aromatic or electron-withdrawing groups, making it less reactive than Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane (phenoxy group enhances stability) or (Trifluoromethyl)trimethylsilane (fluorine increases electrophilicity) . The ethynyl-dioxaborolane group in Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane enables boron-mediated cross-coupling reactions, a feature absent in the target compound .
Hydrophobicity and Solubility The logP of 5.614 for Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane indicates significantly higher hydrophobicity compared to this compound, which lacks aromatic or bulky substituents . (1-Ethyloctyl)oxysilane’s long alkyl chain enhances solubility in hydrocarbons but reduces miscibility in polar solvents .
Functional Applications this compound is primarily used in synthesis and surface treatments, whereas Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane’s enol ether structure makes it reactive in polymer chemistry . The trifluoromethyl derivative’s applications in fluorinated materials highlight how substituents dictate niche uses .
Research Findings and Data Gaps
- Thermodynamic Data : Gibbs free energy or enthalpy data for this compound are unavailable, unlike silane pyrolysis pathways studied in semiconductor contexts (e.g., Trimethyl aluminum (TMA) ) .
- Toxicity Profiles : Safety data for the target compound are sparse compared to (Trifluoromethyl)trimethylsilane , which has well-documented first-aid measures .
- Synthetic Routes : While Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has detailed synthesis protocols , methods for optimizing this compound’s yield or purity require further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


